
Methyl trifluoromethanesulfonate
Overview
Description
Methyl trifluoromethanesulfonate (MeOTf, CF₃SO₃CH₃) is a highly reactive alkylating agent widely employed in organic synthesis due to its strong electrophilic methyl group. Its structure features a trifluoromethanesulfonyl (triflyl) group, which enhances the leaving group ability, making it effective in methylating nucleophiles such as oxygen, sulfur, and nitrogen atoms under mild conditions .
MeOTf is particularly valued for its chemoselectivity. For instance, in the alkylation of N-substituted 2-phenylacetamides, it exclusively targets oxygen atoms, avoiding N-methylation even with prolonged reaction times . It also achieves high yields (e.g., 90% in the methylation of 9-isothiocyanatoacridine) and operates efficiently in microwave-assisted reactions, enabling rapid synthesis of derivatives like adenosine A3 PET radiotracers . However, its reactivity comes with hazards: the compound is toxic, volatile, and exothermic during reactions, necessitating rigorous safety protocols .
Preparation Methods
Methyl trifluoromethanesulfonate can be synthesized through several methods:
Chemical Reactions Analysis
Methyl trifluoromethanesulfonate undergoes various types of chemical reactions:
Hydrolysis: Upon contact with water, it hydrolyzes to form triflic acid and methanol[ \text{CF}_3\text{SO}_2\text{OCH}_3 + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{SO}_2\text{OH} + \text{CH}_3\text{OH} ]
Methylation: It is a strong methylating agent and can methylate a wide range of functional groups, including aldehydes, amides, and nitriles.
Cationic Polymerization: This compound initiates the living cationic polymerization of lactide and other lactones, such as β-propiolactone, ε-caprolactone, and glycolide.
Scientific Research Applications
Chemical Synthesis
Methylation Reagent
Methyl triflate is widely utilized as a methylation reagent in organic synthesis. It effectively transfers methyl groups to various nucleophiles, including alcohols, amines, and carboxylic acids. This property makes it invaluable in the synthesis of complex organic molecules.
- Example Reaction :
In a typical reaction, MeOTf can convert amines to methylated ammonium salts:
Table 1: Common Methylation Reactions Using MeOTf
Substrate Type | Product Type | Reaction Conditions |
---|---|---|
Alcohols | Methyl ethers | Room temperature in anhydrous solvent |
Amines | Methylated ammonium salts | Mild heating with base |
Carboxylic Acids | Methyl esters | Anhydrous conditions |
Radiochemistry
Carbon-11 Methyl Triflate
One of the most significant applications of methyl triflate is in radiochemistry, particularly in the synthesis of carbon-11 labeled compounds. Carbon-11 methyl triflate ([^11C]MeOTf) is used to produce radiolabeled molecules for positron emission tomography (PET) imaging.
- Case Study :
The use of [^11C]MeOTf has been pivotal in synthesizing Pittsburgh Compound B, which allows for the imaging of β-amyloid plaques in living brains. This application has implications for Alzheimer's disease research and diagnostics .
Pharmaceutical Applications
Methyl triflate's ability to methylate various substrates has made it a useful tool in drug development. It facilitates the modification of active pharmaceutical ingredients (APIs) to enhance their efficacy or bioavailability.
- Example :
In the synthesis of certain anti-cancer agents, MeOTf has been employed to introduce methyl groups that improve the pharmacological properties of the compounds.
Material Science
In materials science, MeOTf is used in the preparation of functionalized polymers and materials. Its reactivity allows for the introduction of methyl groups into polymer chains, which can modify their physical and chemical properties.
- Application Example :
The incorporation of methyl groups can enhance the hydrophobicity or thermal stability of polymers, making them suitable for specific applications such as coatings or adhesives.
Mechanism of Action
The primary mechanism of action of methyl trifluoromethanesulfonate is its ability to act as a methylating agent. It transfers a methyl group to nucleophilic sites on various molecules, facilitating the formation of new chemical bonds. This methylation process is crucial in many chemical reactions and is widely exploited in organic synthesis .
Comparison with Similar Compounds
Ethyl Trifluoromethanesulfonate
Structure and Reactivity: Ethyl trifluoromethanesulfonate (CF₃SO₃CH₂CH₃) shares the triflyl group but substitutes the methyl group with an ethyl moiety. This increases steric bulk, slightly reducing reactivity compared to MeOTf. Applications: Like MeOTf, it serves as an alkylating agent. However, in chemoselective O/S alkylation of carboxylic acids, ethyl triflate exhibits different selectivity ratios. Safety: Similar toxicity profiles to MeOTf, though larger-scale reactions require careful handling due to increased volatility.
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
Structure and Reactivity: TMSOTf (CF₃SO₃Si(CH₃)₃) replaces the methyl group with a trimethylsilyl moiety, making it a potent silylating agent and Lewis acid catalyst. Applications: Unlike MeOTf, TMSOTf is pivotal in glycosylation reactions, where it promotes β-mannoside formation via in situ anomeric protection . Safety: Moisture-sensitive but less volatile than MeOTf, reducing inhalation risks.
Silver Trifluoromethanesulfonate (AgOTf)
Structure and Reactivity : AgOTf (CF₃SO₃Ag) contains a silver cation, functioning as a Lewis acid rather than an alkylating agent.
Applications : It promotes formylation of substituted benzenes at ultra-low temperatures (-78°C), preserving acid-sensitive groups—a contrast to MeOTf’s alkylation role .
Safety : Light-sensitive and less toxic than MeOTf but requires inert handling to avoid decomposition.
Other Trifluoromethanesulfonate Derivatives
- Triphenylphosphonium Triflate : Used in phosphorylation reactions, achieving 90% yield in γ-oxoalkylphosphonium salt synthesis .
- Ionic Liquids : Triflate anions in ionic liquids (e.g., 1-butyl-3-methylimidazolium triflate) influence toxicity profiles in aquatic environments, highlighting the anion’s role in biological interactions .
Comparative Data Table
Research Findings and Key Insights
- Chemoselectivity : MeOTf’s preference for O-alkylation over S-alkylation (5:1 ratio) is superior to bulkier analogs like ethyl triflate, which may exhibit altered selectivity due to steric hindrance .
- Catalytic vs. Alkylating Roles : While MeOTf and ethyl triflate directly transfer alkyl groups, AgOTf and TMSOTf serve as promoters or catalysts, leveraging the triflate anion’s stability .
Biological Activity
Methyl trifluoromethanesulfonate (MeOTf) is a potent methylating agent widely utilized in organic synthesis. Its biological activity, while less documented than its chemical reactivity, has implications in various research areas, particularly in medicinal chemistry and toxicology. This article explores the biological activity of MeOTf, synthesizing findings from diverse studies and presenting relevant data.
This compound is a colorless liquid with the formula CF₃SO₂OCH₃. It is synthesized by treating dimethyl sulfate with triflic acid or through other methods involving triflic anhydride and dimethyl carbonate . MeOTf's structure allows it to act as a powerful methylating agent, capable of methylating various nucleophiles, including alcohols and amines.
Toxicity and Safety
MeOTf is classified as a toxic compound due to its potential harmful effects upon exposure. Although there have been no reported human fatalities associated with MeOTf, its toxicity profile is similar to that of methyl fluorosulfonate, which has an LC₅₀ value of 5 ppm in rats . The compound poses risks such as flammability and corrosiveness, necessitating careful handling in laboratory settings.
Methylation Reactions
MeOTf is extensively used in methylation reactions due to its ability to react with various functional groups. It effectively methylates poor nucleophiles like aldehydes, amides, and nitriles . Research has demonstrated that MeOTf can catalyze nucleophilic substitutions involving alcohols and N-heterocycles, leading to the formation of valuable intermediates in organic synthesis .
Case Study 1: Catalysis in Organic Synthesis
A study by Morgon et al. (2022) investigated the role of MeOTf as a catalyst in the regioselective N-functionalization of tautomerizable heterocycles. The research utilized density functional theory to analyze reaction mechanisms and optimize conditions for methylation reactions involving N-heterocycles . The findings indicated that MeOTf could facilitate the formation of N-substituted products with high regioselectivity.
Reaction | Substrate | Product | Yield (%) |
---|---|---|---|
N-Methylation | 1-Phenylethan-1-ol | N-substituted benzoxazolones | 85% |
Alcohol Methylation | Benzo[d]oxazol-2-ol | Methylated product | 90% |
Case Study 2: Applications in Radiochemistry
Methyl triflate has also been explored for its applications in radiochemistry, particularly in the synthesis of PET tracers targeting specific receptors like P2X7. In a study focusing on P2X7 receptor antagonists, MeOTf was employed to label compounds for imaging studies . This highlights its utility beyond traditional organic synthesis, extending into biomedical applications.
Q & A
Basic Questions
Q. What are the critical safety protocols for handling methyl trifluoromethanesulfonate in laboratory settings?
this compound is highly toxic, flammable (flash point: 38°C), and corrosive. Key protocols include:
- Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors, which can cause acute toxicity (H314, H226) .
- Store in sealed containers at 2–8°C, away from ignition sources, and ensure proper grounding to avoid static discharge .
- In case of spills, neutralize with inert absorbents (e.g., sand) and dispose of waste via certified hazardous waste management .
Q. How should this compound be stored to maintain stability?
- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and degradation .
- Avoid exposure to moisture, as it reacts exothermically with water, releasing toxic fumes .
- Regularly monitor storage conditions using temperature logs and inspect containers for leaks .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use -NMR (90.0% purity threshold) and -NMR (98.0% purity threshold) to verify structural integrity and detect impurities .
- Gas Chromatography (GC) : Confirm purity ≥98.0% by comparing retention times with reference standards .
- Infrared (IR) Spectroscopy : Validate functional groups (e.g., S=O stretching at ~1400 cm) to identify contamination .
Q. What are the primary synthetic applications of this compound in organic chemistry?
- Methylation Agent : Efficiently transfers methyl groups to nucleophiles (e.g., alcohols, amines) under mild conditions, forming stable triflate leaving groups .
- Electrophilic Substitution : Used in Friedel-Crafts alkylation for aromatic systems, enabling regioselective methyl group introduction .
- Polymer Chemistry : Initiates cationic polymerization of olefins and epoxides due to its strong Lewis acidity .
Advanced Research Questions
Q. How does the reaction mechanism of this compound differ in polar vs. nonpolar solvents?
- In polar aprotic solvents (e.g., DCM, THF) , the triflate anion stabilizes the transition state, accelerating methyl transfer via an mechanism .
- In nonpolar solvents (e.g., toluene) , steric hindrance dominates, favoring pathways with carbocation intermediates. Kinetic studies using -labeling can distinguish pathways .
- Solvent choice impacts byproduct formation: Polar solvents reduce triflic acid accumulation, while nonpolar solvents may require scavengers (e.g., 2,6-di-tert-butylpyridine) .
Q. How can researchers reconcile discrepancies in reported stability data for this compound under varying conditions?
- Thermal Stability : Decomposes above 99°C (boiling point), but decomposition kinetics vary with trace moisture. Thermogravimetric analysis (TGA) under inert atmospheres provides reproducible data .
- Hydrolytic Stability : Conflicting half-life values in water (e.g., 30 min vs. 2 hr) arise from pH differences. Controlled studies at pH 7.0 (buffered) show min .
Q. What advanced analytical techniques complement NMR for characterizing this compound in complex matrices?
- High-Resolution Mass Spectrometry (HRMS) : Identifies trace impurities (e.g., methyl sulfate) via exact mass matching (theoretical 164.10) .
- X-ray Crystallography : Resolves structural ambiguities in coordination complexes (e.g., with Ag) by analyzing bond lengths and angles .
- Raman Spectroscopy : Detects hydrolysis products (e.g., triflic acid) in situ without sample destruction .
Q. What strategies mitigate side reactions when using this compound in multi-step syntheses?
- Temperature Control : Maintain reactions below 40°C to suppress triflate hydrolysis .
- Scavenging Agents : Add molecular sieves to absorb moisture or employ hindered bases (e.g., 2,6-lutidine) to neutralize triflic acid .
- Stepwise Quenching : After methylation, immediately quench excess reagent with aqueous NaHCO to prevent back-reactions .
Properties
IUPAC Name |
methyl trifluoromethanesulfonate | |
---|---|---|
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InChI |
InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3 | |
Source | PubChem | |
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InChI Key |
OIRDBPQYVWXNSJ-UHFFFAOYSA-N | |
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Canonical SMILES |
COS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O3S | |
Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
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DSSTOX Substance ID |
DTXSID6049272 | |
Record name | Methyl trifluoromethanesulfonate | |
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Molecular Weight |
164.11 g/mol | |
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Physical Description |
Methyl trifluoromethane sulfonate is a brown liquid. Insoluble in water. (NTP, 1992) This material is a very reactive methylating agent, also known as methyl triflate., Brown liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
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Record name | Methyl trifluoromethanesulfonate | |
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Boiling Point |
201 to 210 °F at 760 mmHg (NTP, 1992) | |
Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
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Flash Point |
101 °F (NTP, 1992) | |
Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
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Solubility |
Insoluble (NTP, 1992) | |
Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
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Density |
1.45 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | METHYL TRIFLUOROMETHANE SULFONATE | |
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CAS No. |
333-27-7, 207556-12-5 | |
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Record name | Methyl trifluoromethanesulfonate | |
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Record name | Methanesulfonic acid, 1,1,1-trifluoro-, methyl ester | |
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Record name | Methyl trifluoromethanesulphonate | |
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Record name | METHYL TRIFLUOROMETHANESULFONATE | |
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Retrosynthesis Analysis
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